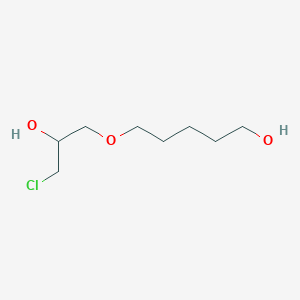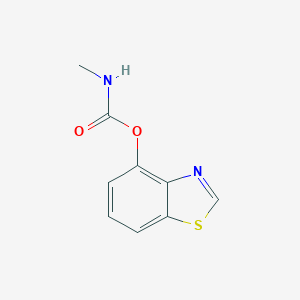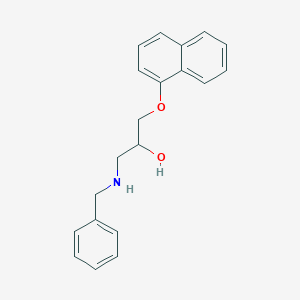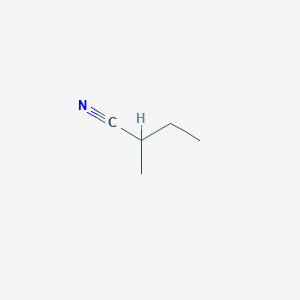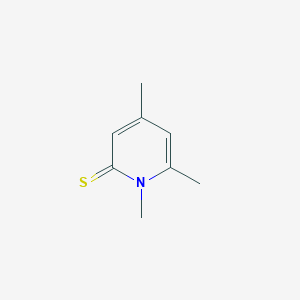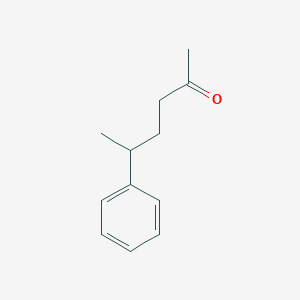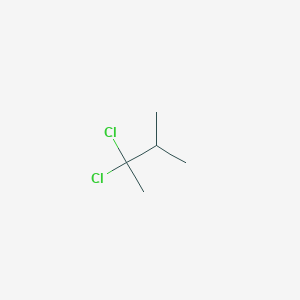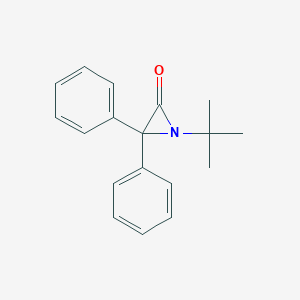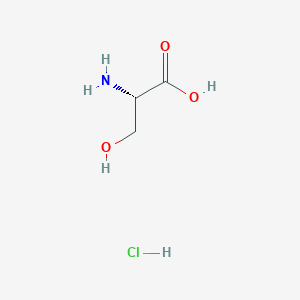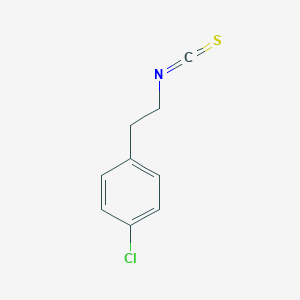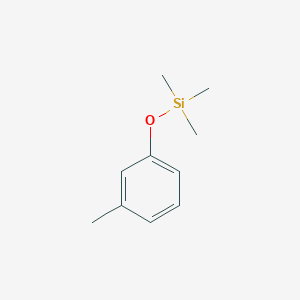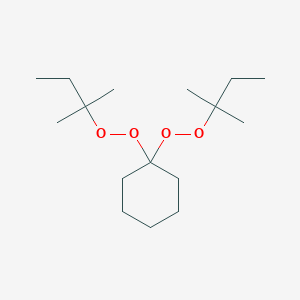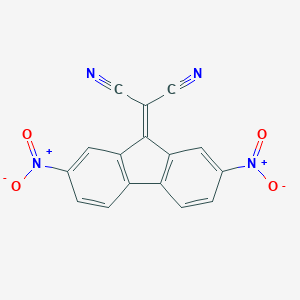
(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile, commonly known as DNFM, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it a valuable tool in various applications, including biochemical analysis, microscopy, and medical diagnostics.
Mechanism Of Action
DNFM works by absorbing light at a specific wavelength and emitting light at a longer wavelength, a process known as fluorescence. The absorption and emission spectra of DNFM depend on the pH of the environment, making it a useful tool for pH sensing. DNFM can also form a complex with metal ions such as copper and zinc, which can enhance its fluorescence and provide a means of detecting these ions.
Biochemical And Physiological Effects
DNFM has been found to have low toxicity and is not known to have any significant physiological effects. However, it should be noted that DNFM has not been extensively studied for its potential toxicity and should be handled with care.
Advantages And Limitations For Lab Experiments
DNFM has several advantages as a fluorescent probe, including its high quantum yield and photostability. It is also relatively easy to synthesize and can be used in a wide range of applications. However, DNFM has some limitations, including its sensitivity to pH and its tendency to form aggregates in aqueous solutions.
Future Directions
There are several future directions for DNFM research. One area of interest is the development of new methods for synthesizing DNFM and its derivatives. Another area of interest is the development of new applications for DNFM, such as in vivo imaging and drug delivery. Finally, there is a need for more extensive toxicity studies to ensure that DNFM is safe for use in medical applications.
In conclusion, DNFM is a valuable tool in scientific research due to its unique properties as a fluorescent probe. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DNFM has the potential to be used in a wide range of applications and is an exciting area of research for the future.
Synthesis Methods
DNFM can be synthesized by reacting 2,7-dinitrofluorenone with malononitrile in the presence of a base such as potassium carbonate. The reaction produces a yellow crystalline powder with a high melting point of 246-248°C.
Scientific Research Applications
DNFM has been widely used in scientific research as a fluorescent probe due to its high quantum yield and photostability. It has been used in various applications, including fluorescence microscopy, flow cytometry, and protein labeling. DNFM has been used to label proteins and peptides for fluorescence-based detection and quantification. It has also been used to study the dynamics of lipid bilayers and to detect reactive oxygen species in cells.
properties
CAS RN |
15538-90-6 |
|---|---|
Product Name |
(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile |
Molecular Formula |
C16H6N4O4 |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
2-(2,7-dinitrofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H6N4O4/c17-7-9(8-18)16-14-5-10(19(21)22)1-3-12(14)13-4-2-11(20(23)24)6-15(13)16/h1-6H |
InChI Key |
DBOFUBZQRADHSA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C=CC(=C3)[N+](=O)[O-] |
Other CAS RN |
15538-90-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



